mechanism of action of bradykinin, Lys-Trp(6)-Leu(9)- in vivo
mechanism of action of bradykinin, Lys-Trp(6)-Leu(9)- in vivo
An In-Depth Technical Guide to the In Vivo Mechanism of Action of Lys-Trp(6)-Leu(9)-bradykinin
Executive Summary
The kallikrein-kinin system (KKS) and its primary effector peptide, bradykinin (BK), are pivotal mediators of vascular hemodynamics, inflammation, and nociception. Bradykinin exerts its potent, short-lived effects primarily through the constitutively expressed B2 receptor (B2R), a G-protein coupled receptor (GPCR). The targeted pharmacological manipulation of this receptor is a key strategy in both basic research and therapeutic development. This guide provides a detailed examination of the bradykinin analog Lys-Trp(6)-Leu(9)-bradykinin , a synthetically modified peptide designed for high-affinity B2 receptor interaction. We will dissect its mechanism of action from its molecular structure to its functional consequences in vitro and in vivo, providing both the theoretical framework and practical experimental protocols for its characterization. This document serves as a comprehensive resource for professionals seeking to understand and utilize this compound or similar B2R antagonists in their research.
The Kallikrein-Kinin System and Bradykinin Receptors: The Biological Context
The KKS is a proteolytic cascade that results in the generation of vasoactive kinins.[1] Tissue or plasma kallikreins cleave kininogens to release bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) or kallidin (Lys-bradykinin).[2] These peptides are potent vasodilators, increasing vascular permeability and stimulating pain pathways.[1][3]
Bradykinin's effects are transduced by two main GPCRs:
-
Bradykinin B2 Receptor (B2R): Constitutively expressed in a wide array of tissues, including endothelial and smooth muscle cells, and neurons.[2][3][4] It binds bradykinin with high affinity and is responsible for the majority of its acute physiological effects.[3]
-
Bradykinin B1 Receptor (B1R): Typically absent or expressed at very low levels in healthy tissue. Its expression is rapidly induced by tissue injury, cytokines, and inflammatory stimuli, and it is primarily involved in chronic inflammatory states and pain.[2][3][4]
Given its ubiquitous and acute role, the B2 receptor is a primary target for pharmacological intervention in conditions involving excessive bradykinin activity, such as hereditary angioedema (HAE) and certain inflammatory conditions.[5][6]
Lys-Trp(6)-Leu(9)-bradykinin: A Peptide Engineered for B2 Receptor Antagonism
Lys-Trp(6)-Leu(9)-bradykinin is a synthetic analog of bradykinin, rationally designed to act as a competitive antagonist at the B2 receptor. Its structure incorporates specific amino acid substitutions that fundamentally alter its interaction with the receptor compared to the native agonist.
Sequence Comparison:
| Peptide | Sequence | Key Residues for B2R Interaction |
| Bradykinin (Native Agonist) | Arg¹-Pro²-Pro³-Gly⁴-Phe⁵-Ser⁶ -Pro⁷-Phe⁸ -Arg⁹ | C-terminal Arg⁹ is essential for receptor activation. |
| Lys-Trp(6)-Leu(9)-bradykinin | Lys⁰ -Arg¹-Pro²-Pro³-Gly⁴-Phe⁵-Trp⁶ -Pro⁷-Phe⁸-Leu⁹ | Leu⁹ replaces Arg⁹, abolishing agonist activity. Trp⁶ enhances binding affinity. Lys⁰ modifies peptide characteristics. |
Causality of Structural Modifications:
-
Arginine⁹ → Leucine⁹ (Arg⁹→Leu⁹): The positively charged C-terminal arginine of native bradykinin is the critical determinant of B2R agonism. Its interaction within the receptor's binding pocket triggers the conformational change required for G-protein activation. Replacing this essential residue with a neutral, aliphatic amino acid like leucine eliminates the peptide's ability to activate the receptor, converting it from an agonist to an antagonist.[7]
-
Serine⁶ → Tryptophan⁶ (Ser⁶→Trp⁶): The substitution of serine with the bulky, aromatic tryptophan residue is a strategic modification intended to enhance hydrophobic interactions with the receptor.[8] This often results in a higher binding affinity (lower Kᵢ) compared to the native peptide.
-
N-terminal Lysine (Lys⁰): The addition of a lysine residue at the N-terminus is a common peptide chemistry strategy. N-terminal modifications can influence a peptide's solubility, stability against enzymatic degradation, and overall receptor affinity.[2]
In Vitro Mechanism: Competitive Blockade of B2R Signaling
Based on its structural design, Lys-Trp(6)-Leu(9)-bradykinin is predicted to function as a high-affinity, selective competitive antagonist of the B2 receptor. It binds to the receptor but fails to induce the productive conformational change, thereby preventing the binding and action of endogenous bradykinin.
Predicted Receptor Binding Profile
| Compound | Type | Predicted B2R Affinity (Kᵢ) | Predicted B1R Affinity (Kᵢ) |
| Bradykinin | Agonist | ~0.1 - 1 nM | > 1000 nM |
| Icatibant (HOE 140) | Antagonist | ~0.5 - 2 nM | > 10,000 nM |
| Lys-Trp(6)-Leu(9)-BK | Antagonist | ~1 - 10 nM | > 10,000 nM |
| Note: These values are illustrative and represent typical affinities for high-potency agonists and antagonists at their respective receptors. |
Functional Blockade of the B2R Signaling Cascade
The B2 receptor is canonically coupled to the Gαq subunit of the heterotrimeric G-protein complex.[9] Agonist binding initiates a well-defined signaling cascade that Lys-Trp(6)-Leu(9)-bradykinin is designed to block.
Signaling Pathway and Point of Antagonism
Caption: B2R signaling pathway and the site of antagonist action.
Experimental Protocol: In Vitro Functional Assay (Calcium Mobilization)
This protocol describes a standard method to quantify the antagonist activity of a compound like Lys-Trp(6)-Leu(9)-bradykinin by measuring its ability to inhibit bradykinin-induced intracellular calcium mobilization.[10][11]
Objective: To determine the IC₅₀ value of the antagonist.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human B2 receptor.
-
Assay Medium: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive dye: Fluo-4 AM or similar.
-
Pluronic F-127.
-
Agonist: Bradykinin (for stimulation).
-
Antagonist: Lys-Trp(6)-Leu(9)-bradykinin (test compound).
-
Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or similar fluorescence plate reader with liquid handling capabilities.
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.
Procedure:
-
Cell Plating: Seed the B2R-expressing cells into assay plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate for 24 hours.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay medium. Remove the cell culture medium from the plates, add the loading buffer, and incubate for 60 minutes at 37°C.
-
Compound Preparation:
-
Prepare a series of dilutions of the antagonist, Lys-Trp(6)-Leu(9)-bradykinin, in assay medium (e.g., 10 concentrations from 1 pM to 1 µM).
-
Prepare a solution of bradykinin at a concentration that elicits ~80% of its maximal response (the EC₈₀), as predetermined in an agonist dose-response experiment.
-
-
Assay Execution:
-
Wash the cells with assay medium to remove excess dye.
-
Add the various dilutions of the antagonist to the wells and incubate for 15-30 minutes. Include wells with medium only (positive control) and a high concentration of a known antagonist (negative control).
-
Place the plate in the FLIPR instrument.
-
Initiate fluorescence reading to establish a stable baseline.
-
Using the instrument's liquid handler, add the EC₈₀ concentration of bradykinin to all wells.
-
Continue to record the fluorescence signal for 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well after agonist addition.
-
Normalize the data: Set the response in the positive control (bradykinin alone) to 100% and the baseline or negative control to 0%.
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of antagonist required to inhibit 50% of the bradykinin-induced response.
-
In Vivo Pharmacology: Reversing Bradykinin-Mediated Effects
In a whole-organism context, a B2R antagonist is expected to counteract the physiological actions of bradykinin. The most readily quantifiable in vivo effect of systemically administered bradykinin is a rapid and transient drop in blood pressure due to vasodilation.[12][13]
Expected In Vivo Effects
Administering Lys-Trp(6)-Leu(9)-bradykinin prior to a bradykinin challenge should dose-dependently attenuate or completely block the hypotensive response.
| In Vivo Model | Bradykinin Effect | Expected Effect of Lys-Trp(6)-Leu(9)-BK Pre-treatment |
| Systemic Blood Pressure | Potent, transient hypotension | Attenuation or complete blockade of BK-induced hypotension. |
| Vascular Permeability | Increase in local edema | Reduction in edema formation in models like carrageenan-induced paw edema. |
| Nociception | Sensitization of pain fibers (hyperalgesia) | Increase in pain threshold or reversal of hyperalgesia in relevant pain models. |
Experimental Workflow: In Vivo Hypotension Model
Caption: Workflow for assessing B2R antagonist activity in vivo.
Experimental Protocol: Inhibition of Bradykinin-Induced Hypotension in Anesthetized Rats
This protocol details a standard and robust in vivo assay to confirm the B2R antagonist activity of Lys-Trp(6)-Leu(9)-bradykinin.[2][14]
Objective: To demonstrate that pre-treatment with the antagonist attenuates the hypotensive response to an intravenous bradykinin challenge.
Materials:
-
Animals: Male Wistar or Sprague-Dawley rats (250-350g).
-
Anesthetic: Pentobarbital sodium, thiobutabarbital, or Inactin.
-
Surgical equipment: Scalpels, forceps, retractors, sutures.
-
Catheters: Polyethylene tubing (e.g., PE-50).
-
Blood Pressure Transducer and Data Acquisition System.
-
Infusion pump.
-
Heparinized saline (10-20 U/mL).
-
Test Articles: Bradykinin acetate, Lys-Trp(6)-Leu(9)-bradykinin, vehicle (e.g., 0.9% saline).
Procedure:
-
Anesthesia and Animal Preparation: Anesthetize the rat via intraperitoneal injection. Ensure a stable plane of anesthesia is achieved, confirmed by the absence of a pedal withdrawal reflex. Place the animal on a heating pad to maintain body temperature.
-
Surgical Cannulation:
-
Isolate the left femoral vein and insert a PE-50 catheter for intravenous drug administration.
-
Isolate the right femoral artery and insert a PE-50 catheter connected to a pressure transducer for continuous measurement of arterial blood pressure and heart rate.
-
Flush both catheters with heparinized saline to maintain patency.
-
-
Stabilization: Allow the animal to stabilize for at least 20-30 minutes after surgery until blood pressure and heart rate are steady.
-
Control Bradykinin Challenge: Administer a bolus intravenous injection of bradykinin (e.g., 1-3 µg/kg) and record the maximal decrease in mean arterial pressure (MAP). This dose should elicit a substantial but submaximal hypotensive response. Allow the blood pressure to return to baseline. Repeat the challenge to ensure the response is reproducible.
-
Antagonist Administration: Administer a bolus intravenous injection of Lys-Trp(6)-Leu(9)-bradykinin at the desired dose (e.g., 10-100 µg/kg). Alternatively, the antagonist can be given as a continuous infusion.
-
Post-Antagonist Challenge: After a short incubation period (e.g., 5-10 minutes), re-challenge the animal with the same dose of bradykinin used in step 4. Record the hypotensive response.
-
Data Analysis:
-
For each animal, calculate the change in MAP (ΔMAP) from baseline for the bradykinin challenges before and after antagonist administration.
-
Express the post-antagonist response as a percentage of the pre-antagonist (control) response.
-
Use appropriate statistical tests (e.g., paired t-test) to determine if the antagonist significantly reduced the bradykinin-induced hypotension. A dose-response curve can be generated if multiple antagonist doses are tested.
-
Conclusion and Applications
Lys-Trp(6)-Leu(9)-bradykinin exemplifies the principles of rational peptide drug design. By making targeted substitutions at key residues, the native agonist activity of bradykinin is converted into potent and selective B2 receptor antagonism. Its mechanism of action is to competitively occupy the B2 receptor, thereby blocking the Gq-mediated signaling cascade that leads to vasodilation, increased vascular permeability, and pain. This profile makes it a valuable pharmacological tool for elucidating the role of the kallikrein-kinin system in diverse pathophysiological processes in vivo. Furthermore, the principles underlying its design inform the ongoing development of novel, non-peptide B2R antagonists for therapeutic use in a range of human diseases.[5][6]
References
-
Fernandes, L., et al. (2001). Angiotensin-(1-7) Potentiates the Hypotensive Effect of Bradykinin in Conscious Rats. Hypertension, 37(2), 703-709. Available from: [Link]
-
Larsson, O., et al. (2004). Pharmacological characterization of ligand–receptor interactions at the zebrafish bradykinin receptor. British Journal of Pharmacology, 141(3), 403-410. Available from: [Link]
-
Paula, R. D., et al. (1999). Angiotensin-(1-7) Induces Bradykinin-Mediated Hypotensive Responses in Anesthetized Rats. Hypertension, 33(1), 227-231. Available from: [Link]
-
Braas, K. M., et al. (1988). Bradykinin analogues: differential agonist and antagonist activities suggesting multiple receptors. British Journal of Pharmacology, 94(1), 3-5. Available from: [Link]
-
Prahl, A., et al. (2008). Novel Bradykinin Analogues Modified in the N-Terminal Part of the Molecule with a Variety of Acyl Substituents. Archivum Immunologiae et Therapiae Experimentalis, 56, 123-128. Available from: [Link]
-
Madjd-Zadeh, J., et al. (1996). Amplification of Kinin-Induced Hypotension by Nitric Oxide Synthesis in Spontaneously Hypertensive Rats. Hypertension, 27(3), 562-566. Available from: [Link]
-
Innoprot. (n.d.). B2 Bradykinin Receptor Assay. Available from: [Link]
-
NextSDS. (n.d.). bradykinin, Lys-Trp(6)-Leu(9)- — Chemical Substance Information. Available from: [Link]
-
Regoli, D., et al. (1987). Structure-activity studies of bradykinin and related peptides. B2-receptor antagonists. Journal of Medicinal Chemistry, 30(9), 1604-1609. Available from: [Link]
-
Penna, C., et al. (2002). Bradykinin elicits “second window” myocardial protection in rat heart through an NO-dependent mechanism. American Journal of Physiology-Heart and Circulatory Physiology, 283(1), H135-H142. Available from: [Link]
-
Szymańska, P., et al. (2023). Bradykinin and Neurotensin Analogues as Potential Compounds in Colon Cancer Therapy. International Journal of Molecular Sciences, 24(11), 9637. Available from: [Link]
-
Griesbacher, T., et al. (1994). Hypotensive effects of Lys-des-Arg9-bradykinin and metabolically protected agonists of B1 receptors for kinins. Hypertension, 24(3), 307-314. Available from: [Link]
-
Wang, J., et al. (2021). Novel Bradykinin Receptor Inhibitors Inhibit Proliferation and Promote the Apoptosis of Hepatocellular Carcinoma Cells by Inhibiting the ERK Pathway. Molecules, 26(13), 3918. Available from: [Link]
-
Pharvaris. (n.d.). Scientific Approach - bradykinin B2 receptor antagonism. Available from: [Link]
-
Steranka, L. R., Farmer, S. G., & Burch, R. M. (1989). Antagonists of B2 bradykinin receptors. The FASEB Journal, 3(9), 2019-2025. Available from: [Link]
-
Meis, C., et al. (2003). Bradykinin increases intracellular calcium levels in rat testis peritubular cells via the B2 receptor subtype. Reproductive Biology and Endocrinology, 1, 95. Available from: [Link]
-
Reactome. (n.d.). Bradykinin receptors B1 and B2 bind to bradykinin. Available from: [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Available from: [Link]
-
Cheronis, J. C., et al. (1994). Characterization of Bradykinin Receptors in Human Lung Fibroblasts Using the Binding of 3[H][Des-Arg10,Leu9]kallidin and [3H]NPC17731. Journal of Pharmacology and Experimental Therapeutics, 271(2), 849-856. Available from: [Link]
-
BioWorld. (1998, January 2). New class of orally active bradykinin B2 antagonists presented by Fujisawa. Available from: [Link]
-
Grothusen, C., et al. (2005). BRADYKININ IN ISCHEMIA-REPERFUSION INJURY OF THE RAT LUNG. Journal of Physiology and Pharmacology, 56(Suppl 4), 79-90. Available from: [Link]
-
Morais, E. S., et al. (2012). Bradykinin increases BP in endotoxemic rat: functional and biochemical evidence of angiotensin II AT1/bradykinin B2 receptor heterodimerization. British Journal of Pharmacology, 166(5), 1635-1649. Available from: [Link]
-
Kudo, T., et al. (2019). Intracellular Ca2+ mobilization pathway via bradykinin B1 receptor activation in rat trigeminal ganglion neurons. Neuroscience Letters, 696, 137-142. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | Bradykinin receptors B1 and B2 bind to bradykinin [reactome.org]
- 4. mdpi.com [mdpi.com]
- 5. pharvaris.com [pharvaris.com]
- 6. Antagonists of B2 bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity studies of bradykinin and related peptides. B2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. evitachem.com [evitachem.com]
- 9. innoprot.com [innoprot.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. ahajournals.org [ahajournals.org]
- 13. ahajournals.org [ahajournals.org]
- 14. journals.physiology.org [journals.physiology.org]
